molecular formula C17H25N3O3S B2486634 N1-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 2034204-92-5

N1-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2486634
CAS No.: 2034204-92-5
M. Wt: 351.47
InChI Key: XCVOYOCMCIPQQU-UHFFFAOYSA-N
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Description

N1-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic oxalamide derivative of interest in medicinal chemistry and drug discovery research. This compound features a molecular architecture that combines a thiophen-2-ylmethyl group with a tetrahydrofuran-substituted piperidine moiety, linked by a central oxalamide bridge. The oxalamide functional group is a privileged scaffold in the design of bioactive molecules and is present in compounds investigated for various biological activities . The inclusion of heterocyclic systems, such as the thiophene and tetrahydrofuran rings, is a common strategy in lead optimization to fine-tune the physicochemical and binding properties of small molecules . Compounds with similar structural features, including the critical oxalamide core, have been explored in scientific literature for their potential as protein degraders and inhibitors, highlighting the value of this chemotype in developing new therapeutic strategies . Researchers may find this chemical entity particularly useful for probing biological pathways, as a building block in the synthesis of more complex molecules, or as a reference standard in analytical studies. This product is intended for research applications in a controlled laboratory environment and is strictly labeled For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3S/c21-16(17(22)19-11-15-2-1-9-24-15)18-10-13-3-6-20(7-4-13)14-5-8-23-12-14/h1-2,9,13-14H,3-8,10-12H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVOYOCMCIPQQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CS2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and receptor interactions. Medicine: Industry: The compound's unique properties make it valuable in material science and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The exact mechanism depends on the biological context, but it often involves interactions with enzymes or receptors. For example, the thiophene ring may interact with thiol-containing enzymes, while the oxalamide group could form hydrogen bonds with biological targets.

Comparison with Similar Compounds

The compound’s uniqueness is highlighted through comparisons with structurally analogous oxalamides, focusing on core heterocycles , substituent groups , and biological implications .

Structural Variations in Core Heterocycles

Table 1: Comparison of Heterocyclic Moieties
Compound Name Core Heterocycle Key Substituents Molecular Weight (g/mol) Notable Features Reference
N1-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide (Target) Piperidine + Tetrahydrofuran Thiophen-2-ylmethyl ~380 (estimated) Five-membered oxygen-rich tetrahydrofuran enhances polarity and H-bond capacity
N1-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide Tetrahydro-2H-pyran Thiophen-3-yl Not reported Six-membered pyran ring increases steric bulk; altered pharmacokinetics
N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide Piperidine + Pyridine 3-cyanopyridine, tetrahydrofuran-2-yl 446.5 Cyanopyridine introduces strong electron-withdrawing effects
N1-(2-cyanophenyl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide Tetrahydro-2H-thiopyran 2-hydroxyethoxy, cyanophenyl Not reported Thiopyran’s sulfur atom enhances lipophilicity; hydroxyethoxy improves solubility

Key Observations :

  • The tetrahydrofuran group in the target compound provides a balance of polarity and flexibility compared to larger pyran/thiopyran rings .
  • Cyanopyridine (e.g., in ) increases polarity but may reduce membrane permeability compared to the target’s thiophene.

Substituent-Driven Functional Differences

Table 2: Impact of Substituents on Properties
Compound Name Substituent on N1/N2 Electronic Effects Bioactivity Implications Reference
Target Compound Thiophen-2-ylmethyl Electron-rich (aromatic sulfur) Potential for π-π interactions in receptor binding N/A
N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-(thiophen-3-ylmethyl)oxalamide Dimethylcarbamoyl Electron-withdrawing May enhance enzyme inhibition via H-bonding
N1-(2-chlorophenyl)-N2-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)oxalamide Chlorophenyl, dimethylfuran Electron-withdrawing (Cl), electron-donating (furan) Altered solubility and receptor selectivity
N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(3-chloro-4-methylphenyl)oxalamide Benzo[b]thiophen Extended aromatic system Improved binding to hydrophobic pockets

Key Observations :

  • The thiophen-2-ylmethyl group in the target compound offers a compact aromatic system, contrasting with bulkier substituents like benzo[b]thiophen .

Biological Activity

N1-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a tetrahydrofuran ring and a piperidine moiety linked through an oxalamide functional group, suggest diverse biological activities. This article explores its biological activity, focusing on therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H23N3O2C_{18}H_{23}N_{3}O_{2}, with a molecular weight of approximately 345.5 g/mol. The presence of the tetrahydrofuran ring contributes to its steric and electronic properties, which may influence its interactions with biological targets.

PropertyValue
Molecular FormulaC18H23N3O2
Molecular Weight345.5 g/mol
Structural FeaturesTetrahydrofuran, Piperidine, Oxalamide

Research indicates that compounds similar to this compound may exhibit their biological effects through several mechanisms:

  • Receptor Binding : The compound may interact with neurotransmitter receptors or enzymes, modulating their activity.
  • Inflammation Modulation : It could potentially inhibit pathways associated with inflammatory responses, such as the NLRP3 inflammasome.
  • Antitumor Activity : Similar oxalamides have shown promise in oncological applications by inducing apoptosis in cancer cells.

Neurological Applications

A study focusing on piperidine derivatives indicated that compounds with similar structures to this compound could exhibit neuroprotective effects. These compounds were evaluated for their ability to cross the blood-brain barrier and modulate neurotransmitter levels, suggesting potential use in treating neurological disorders .

Anti-inflammatory Effects

In vitro studies have demonstrated that related compounds can inhibit the release of pro-inflammatory cytokines such as IL-1β in macrophages stimulated with lipopolysaccharides (LPS). This suggests that this compound might serve as a candidate for developing anti-inflammatory therapies .

Anticancer Properties

Compounds structurally related to this oxalamide have been screened for anticancer properties. For instance, studies have shown that certain derivatives can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Case Study 1: Inhibition of NLRP3 Inflammasome

In a recent study, derivatives similar to this compound were screened for their ability to inhibit the NLRP3 inflammasome. The results indicated that these compounds could significantly reduce IL-1β release in THP-1 cells stimulated with LPS/ATP, highlighting their potential as anti-inflammatory agents .

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of piperidine-based oxalamides in models of neurodegeneration. The results suggested that these compounds could enhance neuronal survival and reduce oxidative stress markers, proposing a mechanism through which they might protect against neurodegenerative diseases .

Q & A

Q. What are the recommended synthetic routes for this compound, and what challenges arise in achieving high yield and purity?

The synthesis of this oxalamide derivative likely follows multi-step protocols common to structurally analogous compounds. Key steps include:

  • Coupling reactions : Oxalyl chloride reacts with primary amines (e.g., thiophen-2-ylmethylamine) to form the oxalamide core .
  • Intermediate preparation : The tetrahydrofuran-piperidine moiety may require protection/deprotection strategies to prevent side reactions during coupling .
  • Purification : Chromatography (HPLC or column) is critical due to the compound’s polarity and potential byproducts . Challenges: Steric hindrance from the piperidin-4-ylmethyl group and sensitivity of the thiophene ring to oxidation require inert atmospheres (N₂/Ar) and low-temperature conditions .

Q. How can spectroscopic and crystallographic methods confirm structural integrity?

  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm, piperidine methylene at δ 2.5–3.5 ppm) .
  • IR spectroscopy : Confirms amide C=O stretches (~1650–1700 cm⁻¹) and absence of unreacted amine groups .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H⁺] expected for C₁₉H₂₅N₃O₃S) .
  • X-ray crystallography : Resolves spatial conformation, particularly the orientation of the tetrahydrofuran ring relative to the piperidine core .

Q. What are the solubility and stability profiles under experimental conditions?

  • Solubility : Likely polar aprotic solvents (DMSO, DMF) are optimal, as seen in analogs with thiophene/piperidine groups . Aqueous solubility may require co-solvents (e.g., PEG-400) .
  • Stability : Susceptible to hydrolysis at extreme pH; stability studies (HPLC monitoring) under physiological conditions (pH 7.4, 37°C) are recommended .

Advanced Research Questions

Q. What in vitro assays are suitable for evaluating bioactivity, particularly anti-inflammatory or antimicrobial effects?

  • Enzyme inhibition : Test cyclooxygenase (COX-1/COX-2) inhibition via fluorometric assays, given structural similarities to anti-inflammatory oxalamides .
  • Antimicrobial screening : Use microdilution assays (MIC/MBC) against Gram-positive (e.g., S. aureus) and fungal strains (C. albicans), as thiophene derivatives exhibit broad activity .
  • Cytotoxicity : Prioritize MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

Q. How can computational modeling predict binding affinities with biological targets?

  • Molecular docking : Use AutoDock Vina to model interactions with COX-2 (PDB ID 5KIR) or bacterial FabH enzymes . Key residues (e.g., Arg120 in COX-2) may hydrogen-bond with the oxalamide group .
  • MD simulations : Assess binding stability (100 ns trajectories) to identify conformational shifts in the tetrahydrofuran-piperidine moiety .
  • QSAR : Correlate substituent effects (e.g., thiophene vs. furan) with bioactivity using datasets from analogs .

Q. What strategies resolve contradictions in SAR studies for analogs with mixed bioactivity results?

  • Meta-analysis : Compare data from structurally similar oxalamides (e.g., substitution at piperidine vs. thiophene positions) to identify critical pharmacophores .
  • Proteomic profiling : Use affinity chromatography or pull-down assays to identify off-target interactions that may explain variable efficacy .
  • Crystallography : Resolve target-bound structures to validate hypothesized binding modes .

Q. How can metabolic pathways and degradation products be characterized?

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to identify phase I/II metabolites (e.g., hydroxylation at the piperidine ring) .
  • Stability in biological matrices : Monitor degradation in plasma/serum using isotopically labeled internal standards .
  • Reactive intermediate screening : Trap electrophilic metabolites (e.g., glutathione adducts) to assess toxicity risks .

Methodological Considerations

  • Synthetic optimization : Design fractional factorial experiments to evaluate reaction parameters (temperature, solvent, catalyst) for yield improvement .
  • Data validation : Cross-validate bioactivity results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
  • Ethical reporting : Disclose extrapolation from analogs when primary data for the compound is limited .

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